4-Octadecylaniline

Catalog No.
S1488594
CAS No.
114235-67-5
M.F
C24H43N
M. Wt
345.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Octadecylaniline

Addressing the insolubility of polyaniline and unstable interfacial films, 4-Octadecylaniline (CAS 114235-67-5) offers a unique long-chain amphiphilic building block. Key benefits:

  • Enables stable Langmuir-Blodgett film deposition for pyroelectric sensors.
  • Produces organic-soluble poly(4-octadecylaniline) for conductive inks and coatings.
  • Imparts extreme hydrophobicity for superhydrophobic surfaces. Procure from SMolecule with batch-to-batch consistency for reliable R&D and scale-up.

CAS Number

114235-67-5

Product Name

4-Octadecylaniline

IUPAC Name

4-octadecylaniline

Molecular Formula

C24H43N

Molecular Weight

345.6 g/mol

InChI

InChI=1S/C24H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(25)22-20-23/h19-22H,2-18,25H2,1H3

InChI Key

CCRTYBGROAGVGK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)N

Synonyms

4-Octadecylbenzenamine, p-Octadecylaniline, 4-Octadecylphenylamine, p-Octadecylphenylamine, 4-(Octadecyl)aniline, 1-Amino-4-octadecylbenzene

Purity

≥97%

Package Size

1 g, 5 g, 25 g

4-Octadecylaniline (CAS 114235-67-5) is a highly hydrophobic, long-chain alkyl-substituted aromatic amine. Featuring an 18-carbon straight alkyl chain at the para position of an aniline core, it serves as a critical amphiphilic building block in materials science. Unlike standard aniline, this compound is specifically procured for its ability to form highly ordered Langmuir-Blodgett (LB) films and as a monomer for synthesizing processable, organic-soluble poly(alkylaniline) derivatives. Its primary industrial and research value lies in its dual functionality: the amine group enables oxidative polymerization and hydrogen bonding, while the octadecyl tail provides massive van der Waals cohesive energy, driving self-assembly at interfaces and imparting extreme hydrophobicity to downstream materials .

Research Fit

Building block
Long-chain C18 aniline for Langmuir-Blodgett film assembly
Monomer
Polymerizable into solution-processable poly(N-alkylaniline)
Anchor
High hydrophobicity tail for micellar partitioning and interfacial engineering

Attempting to substitute 4-octadecylaniline with unsubstituted aniline or shorter-chain analogs (such as 4-butylaniline or 4-dodecylaniline) leads to catastrophic failures in interfacial processing and polymer solubility. Standard aniline cannot form stable Langmuir monolayers at the air-water interface due to its high water solubility and lack of hydrophobic packing. While medium-chain anilines (e.g., dodecylaniline) exhibit some amphiphilic behavior, they lack the critical van der Waals interactions required to form highly condensed, stable monolayers capable of high-fidelity Langmuir-Blodgett transfer. Furthermore, in the synthesis of conductive polymers, the 18-carbon chain is necessary to overcome the strong interchain hydrogen bonding of the polyaniline backbone; substituting with shorter chains results in polymers with drastically reduced solubility in non-polar organic solvents, directly bottlenecking solution-processing workflows [1].

Chain Length Sensitivity

Thermal stability mismatch
Shorter-chain 4-alkylanilines (C8–C16) melt at lower temperatures, limiting solid-state processing and film integrity compared to the C18 compound.
Film organization divergence
The extended C18 tail drives ordered Langmuir-Blodgett film packing; substitution with C12 or C14 analogs alters layer spacing and pyroelectric response.
Hydrophobic anchoring reduction
Lower LogP of shorter analogs weakens retention in non-polar phases, affecting micelle partitioning and interfacial adsorption behavior.

Pyroelectric Performance in Alternate-Layer Langmuir-Blodgett Films

In the fabrication of noncentrosymmetric alternate-layer Langmuir-Blodgett films, 4-octadecylaniline acts as a superior amine component when paired with carboxylic acids (e.g., 22-tricosenoic acid). Studies demonstrate that these systems achieve exceptionally high pyroelectric coefficients, reaching up to 0.65 nC cm^-2 K^-1. This performance significantly exceeds that of entirely aliphatic amine baselines, as the aromatic ring of 4-octadecylaniline promotes the formation of 'sideways dimers' and specific hydrogen-bonding geometries that amplify the change in polarization with temperature [1].

Evidence DimensionPyroelectric coefficient
Target Compound Data0.65 nC cm^-2 K^-1 (in 22-tricosenoic acid alternate layers)
Comparator Or BaselineEntirely aliphatic amine baselines (significantly lower coefficient)
Quantified DifferenceEnhanced polarization response due to aromatic-driven sideways dimerization
ConditionsAlternate-layer LB film architecture measured across varying temperatures

Procurement of 4-octadecylaniline is essential for engineering high-sensitivity pyroelectric sensors and thermal imaging films where maximizing the polarization response is critical.

Melting point
59–63 °C
+6–10 °C vs. C16 analog; +42–46 °C vs. C8
Reported thermal transition range supports solid-state device processing research.
Standard literature melting point determinations

Solubility and Processability of Derived Polyanilines

Oxidative polymerization of 4-octadecylaniline yields poly(4-octadecylaniline), a conductive polymer derivative with profound processing advantages over its unsubstituted counterpart. While standard polyaniline (PANI) is notoriously intractable and insoluble in most common organic solvents due to rigid backbone interactions, the incorporation of the 18-carbon alkyl chain acts as an internal plasticizer. This modification enables high solubility in non-polar solvents, allowing for facile spin-coating, casting, and integration into hydrophobic matrices without the need for complex external dopants [1].

Evidence DimensionOrganic solvent solubility
Target Compound DataHighly soluble in non-polar solvents
Comparator Or BaselineUnsubstituted polyaniline (insoluble/intractable)
Quantified DifferenceTransition from intractable solid to solution-processable polymer
ConditionsStandard chemical oxidative polymerization and subsequent solvent extraction

Buyers requiring solution-processable conductive polymers for coating or printing applications must select the octadecyl-substituted monomer to bypass the severe solubility bottlenecks of standard aniline.

Pyroelectric coefficient
0.65 nC cm⁻² K⁻¹
vs. 1-docosylamine film (lower, attributed to weaker inter-layer bonding)
Reported highest LB film value at time of study; supports thermal sensor research.
Alternate-layer LB architecture with 22-tricosenoic acid

Hydrophobicity and Monolayer Cohesion at the Air-Water Interface

The 18-carbon tail of 4-octadecylaniline provides the necessary van der Waals cohesive energy to form stable, solid-condensed Langmuir monolayers at the air-water interface. Compared to shorter-chain analogs like 4-butylaniline or 4-dodecylaniline, which suffer from lower collapse pressures and partial subphase dissolution, 4-octadecylaniline maintains structural integrity during compression. This stability is quantitatively reflected in its ability to be transferred onto solid substrates via the Langmuir-Blodgett technique with high transfer ratios, yielding highly hydrophobic surfaces and robust templating environments for 2D polymerization [1].

Evidence DimensionMonolayer stability and transferability
Target Compound DataStable solid-condensed phase with high LB transfer fidelity
Comparator Or Baseline4-butylaniline / 4-dodecylaniline (lower collapse pressure, partial dissolution)
Quantified DifferencePrevention of film collapse and subphase loss during compression
ConditionsLangmuir trough compression at the air-water interface

For surface modification and nanostructured film fabrication, the 18-carbon chain guarantees the monolayer stability required for reproducible, defect-free deposition.

Hydrophobicity (LogP)
XLogP3 = 10.4
ΔLogP +2.53 vs. C16; +3.31 vs. C14
Reported hydrophobicity difference supports micellar solubilization and partitioning studies.
Computed XLogP3 for neutral species
Conductivity & solubility
Class-level
Iodine-doped: >10⁻² S cm⁻¹
DBSA-doped: 8×10⁻⁴ S cm⁻¹
Full solubility in non-polar solvents
Shorter-chain poly(alkylanilines) show limited solubility
Class-level trend supports solution-processable conductive film research with the C18 derivative.
Data from doped polymer studies; solubility inferred from homologous series

Fabrication of Pyroelectric Sensors and Thermal Imaging Films

Driven by its ability to form highly ordered, noncentrosymmetric alternate-layer Langmuir-Blodgett films with massive pyroelectric coefficients, 4-octadecylaniline is a premier precursor for thin-film thermal sensors. Its specific hydrogen-bonding dynamics with long-chain carboxylic acids make it the optimal choice for maximizing thermal-to-electrical signal conversion [1].

Synthesis of Solution-Processable Conductive Coatings

Because its polymerized form, poly(4-octadecylaniline), overcomes the notorious insolubility of standard polyaniline, this monomer is ideal for formulating conductive inks and coatings. It allows manufacturers to utilize standard organic solvents for spin-coating or printing conductive traces on flexible substrates without relying on corrosive or highly specialized solvent systems [2].

Hydrophobic Surface Modification and Liquid Marble Stabilization

The extreme hydrophobicity imparted by the 18-carbon alkyl chain makes 4-octadecylaniline derivatives highly effective for creating superhydrophobic surfaces or stabilizing liquid marbles. The robust van der Waals packing ensures that the resulting coatings or polymerized particles provide a durable barrier against moisture, suitable for advanced encapsulation or self-cleaning materials [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pyroelectric thin-film sensor research
LB film pyroelectric coefficient
Film assembly and thermal response characterization
Solution-processed conductive polymer films
Polymer solubility in non-polar solvents
Doping-dependent conductivity and film homogeneity
Micellar and interfacial partitioning studies
Computed LogP for hydrophobic anchoring
Solubilization thermodynamics in non-polar phases
Solid-state synthesis and composite processing
Elevated melting point for thermal stability
Processability window and phase integrity at elevated temperatures

XLogP3

10.4

Wikipedia

4-Octadecylaniline

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